molecular formula C23H22O6 B3755471 [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate

[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate

Cat. No.: B3755471
M. Wt: 394.4 g/mol
InChI Key: CBOLXJRGWDJQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core, a tert-butylphenoxy group, and a prop-2-enyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate typically involves multiple steps. One common approach is the condensation of 4-tert-butylphenol with a suitable chromenone precursor under basic conditions to form the intermediate 3-(4-tert-butylphenoxy)-4-oxochromen-7-ol. This intermediate is then reacted with prop-2-enyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions or as a ligand in binding studies. Its chromenone core is of particular interest due to its potential interactions with biological macromolecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The chromenone core can participate in various biochemical pathways, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate is unique due to its combination of a chromenone core and a prop-2-enyl carbonate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-5-12-26-22(25)29-17-10-11-18-19(13-17)27-14-20(21(18)24)28-16-8-6-15(7-9-16)23(2,3)4/h5-11,13-14H,1,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOLXJRGWDJQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate
Reactant of Route 2
[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate
Reactant of Route 3
[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate
Reactant of Route 4
Reactant of Route 4
[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate
Reactant of Route 5
Reactant of Route 5
[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate
Reactant of Route 6
Reactant of Route 6
[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.